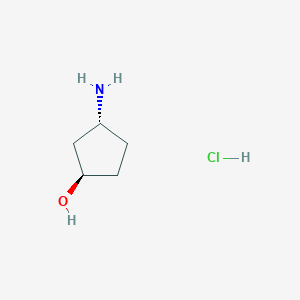![molecular formula C6H3ClIN3 B1149106 5-Chlor-3-iod-1H-pyrazolo[3,4-b]pyridin CAS No. 1352395-64-2](/img/structure/B1149106.png)
5-Chlor-3-iod-1H-pyrazolo[3,4-b]pyridin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Wirkmechanismus
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of proteins, enzymes, and receptors in organisms .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can act as bioisosteres of adenine and retain the main interactions of atp at the kinase domain . This suggests that they may inhibit certain kinases, thereby affecting cell signaling pathways.
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact a variety of cell signaling pathways .
Pharmacokinetics
It is anticipated that compounds with lower molecular weight and lipophilicity, such as 5-chloro-3-iodo-1h-pyrazolo[3,4-b]pyridine, may have enhanced paracellular and transcellular absorption characteristics .
Result of Action
Related pyrazolo[3,4-b]pyridine compounds have shown cytotoxic activities against various cancer cell lines , suggesting that 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine may have similar effects.
Biochemische Analyse
Biochemical Properties
5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as Janus kinase and cyclin-dependent kinase, which are crucial in cell signaling and regulation . The nature of these interactions often involves non-covalent bonding, allowing 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine to modulate enzyme activity and influence biochemical pathways.
Cellular Effects
The effects of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116, indicating its potential as an anti-cancer agent . The modulation of cell signaling pathways by 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine can lead to altered gene expression and metabolic changes, impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction . For example, it has been shown to inhibit Janus kinase, thereby affecting downstream signaling pathways involved in cell growth and differentiation . Additionally, 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the effects of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine on cells can vary, with prolonged exposure potentially leading to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine can cause toxic or adverse effects, including organ damage and metabolic disturbances . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. The interactions of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting cellular energy balance and function.
Transport and Distribution
Within cells and tissues, 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological effects. The distribution of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine within the body can influence its efficacy and toxicity, making it important to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aryl methyl ketones, malononitrile, and 5-aminopyrazoles in an iodine-mediated process . This reaction allows for the direct cleavage of the carbon-carbon bond of malononitrile, facilitating the formation of the pyrazolo[3,4-B]pyridine skeleton .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine
- 3-Bromo-5-iodo-1H-pyrazolo[3,4-B]pyridine
- 5-Chloro-1H-pyrazolo[4,3-B]pyridine
Uniqueness
5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for medicinal chemistry and other scientific research applications .
Eigenschaften
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNSPKVLIQNOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737868 | |
| Record name | 5-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352395-64-2 | |
| Record name | 5-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-phenyl-2,3-dihydro-thieno[3,2-b]quinoline](/img/new.no-structure.jpg)




![tert-butyl 4-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B1149044.png)


![7-Chloro-2-ethyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149047.png)
